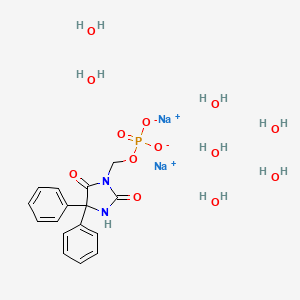![molecular formula C49H80O17 B1159748 [11-Acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate CAS No. 98665-66-8](/img/structure/B1159748.png)
[11-Acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Complex organic compounds, including those with multiple ring systems and functional groups, play a crucial role in various biological and chemical processes. The synthesis and analysis of such molecules can provide insights into their reactivity, function, and potential applications in fields like pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including functional group transformations and the formation of cyclic structures. Techniques such as regio- and stereoselective oxidation, reduction, and cyclization are crucial for constructing specific molecular architectures with desired functional groups (Mara et al., 1982).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is essential for understanding their chemical behavior. X-ray diffraction analysis and NMR spectroscopy are among the key techniques used for structural elucidation, providing detailed information about molecular geometry, stereochemistry, and conformation (Starova et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Complex organic molecules can undergo a wide range of reactions, including nucleophilic and electrophilic substitutions, addition reactions, and rearrangements. These reactions can significantly alter the molecule's physical and chemical properties, leading to diverse applications (Zamora et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and optical activity, are closely related to their molecular structure. For instance, the presence of specific functional groups can affect the compound's polarity and, consequently, its solubility in different solvents. Understanding these properties is crucial for practical applications, including the design of pharmaceuticals and materials (Ganapathy et al., 2013).
Chemical Properties Analysis
The chemical properties of a compound define its reactivity and interactions with other molecules. Studies on the synthesis, reactions, and degradation of complex organic molecules contribute to a deeper understanding of their stability, reactivity patterns, and potential transformations under various conditions (Hidalgo et al., 1992).
科学的研究の応用
Reductive Ring Opening and Synthesis of Carbohydrate Derivatives
J. Cossy et al. (1995) demonstrated the photoinduced electron transfer method for the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses. This methodology contributes to the field of carbohydrate chemistry by providing new routes for the synthesis of sugar derivatives, which have various applications in medicinal chemistry and drug design (Cossy et al., 1995).
Structural Studies of Telithromycin Derivatives
Nirmala Munigela et al. (2009) explored the structural characteristics of an impurity formed during the synthesis of telithromycin derivatives. Their work highlights the importance of understanding the chemical synthesis process and the potential by-products that can arise, which is crucial in the pharmaceutical industry for the development of antibiotics (Munigela et al., 2009).
Transformation of D-xylose to Cyclopentane Derivatives
K. Tadano et al. (1987) reported on the conversion of D-xylose into pseudo-β-D-arabinofuranose, showcasing a novel approach to synthesizing highly oxygenated cyclopentane derivatives from simple sugar molecules. This research is significant for the development of new synthetic routes in organic chemistry, which can be applied to the synthesis of natural product analogues and drug discovery (Tadano et al., 1987).
特性
CAS番号 |
98665-66-8 |
|---|---|
分子式 |
C49H80O17 |
分子量 |
941.1 g/mol |
IUPAC名 |
[11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3 |
InChIキー |
LLIYLAIGJSAESV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O |
外観 |
Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




